7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Kinase inhibitor Structure-activity relationship Conformational analysis

7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-37-4; molecular formula C21H18N2O2S; MW 362.45 g/mol; logP 5.21) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold class. This scaffold is structurally related to purine bases and is widely explored as a kinase inhibitor pharmacophore in oncology drug discovery.

Molecular Formula C21H18N2O2S
Molecular Weight 362.45
CAS No. 1207058-37-4
Cat. No. B2397558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1207058-37-4
Molecular FormulaC21H18N2O2S
Molecular Weight362.45
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4
InChIInChI=1S/C21H18N2O2S/c1-15-7-5-6-10-17(15)18-13-26-20-19(18)22-14-23(21(20)24)11-12-25-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
InChIKeyWTBUNFSONATOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-37-4) Baseline Characterization for Research and Procurement


7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1207058-37-4; molecular formula C21H18N2O2S; MW 362.45 g/mol; logP 5.21) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold class [1]. This scaffold is structurally related to purine bases and is widely explored as a kinase inhibitor pharmacophore in oncology drug discovery [2]. The compound features a 2-methylphenyl (o-tolyl) substituent at the C7 position and a 2-phenoxyethyl group at the N3 position, distinguishing it from the para-methyl and para-methoxy positional isomers that dominate commercial screening libraries .

Why Generic Substitution of 7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one with Structural Analogs Fails


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is sensitive to subtle changes in substitution pattern, particularly at the C7 aryl position [1]. The ortho-methyl group in the target compound introduces a steric clash absent in the para-methyl analog (CAS 1207041-91-5), which alters the dihedral angle between the phenyl ring and the thienopyrimidine core, thereby modulating ATP-binding site complementarity in kinase targets [2]. Regulatory guidelines (e.g., FDA, EMA) and binding specificity data from similar kinase inhibitors indicate that positional isomers cannot be freely interchanged without re-demonstration of target binding, selectivity, and functional activity [3]. Substitution with the more commonly available para-methyl isomer therefore risks altered kinase inhibition profiles and invalidates comparative biological conclusions.

Quantitative Differentiation Evidence for 7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one


Ortho-Methyl vs. Para-Methyl Positional Isomerism: Structural and Predicted Kinase Binding Divergence

The target compound's ortho-methyl substituent forces a non-coplanar conformation of the C7 phenyl ring relative to the thienopyrimidine plane, unlike the para-methyl isomer which remains co-planar. This affects predicted ATP-binding site complementarity in kinases such as BRAF. Based on ZINC20-predicted SEA (Similarity Ensemble Approach) analysis, the ortho-methyl compound is predicted to have a distinct kinase inhibition fingerprint compared to the para-methyl scaffold [1].

Kinase inhibitor Structure-activity relationship Conformational analysis

Lipophilicity Differentiation: logP 5.21 and Implications for Membrane Permeability

The target compound has a computed logP of 5.21 [1], placing it in the upper range of CNS drug-like space (Lipinski Rule of Five limit: logP ≤ 5). This contrasts with the para-methoxy analog (CAS 1105237-94-2), which has a lower calculated logP due to the electron-donating methoxy group. The higher lipophilicity of the ortho-methyl compound suggests enhanced passive membrane permeability but potentially reduced aqueous solubility.

Lipophilicity ADME prediction Blood-brain barrier penetration

Class-Level Kinase Inhibition Potential of Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated low nanomolar to micromolar inhibition against multiple kinase targets, including FLT3-ITD (IC50 = 5.098 µM for closely related analog substituted at R2 and R7 positions) [1], VEGFR-2, and Tie2 in published patent and journal data [2]. While no direct kinase inhibition data exists for the target compound, the scaffold class has validated activity against clinically relevant oncology kinases. The ortho-methylphenyl modification is found in related kinase inhibitor series where steric effects modulate selectivity.

Protein kinase inhibition Anticancer agents Oncology drug discovery

Absence of Direct Published Bioactivity Data: Procurement Implication

Per ChEMBL 20 database cross-referencing (via ZINC20), the target compound has no annotated biological activity in the public domain [1]. This contrasts with some commercial thieno[3,2-d]pyrimidine analogs that have published IC50 values against specific kinases. This data gap means the compound's value proposition relies entirely on its structural differentiation (ortho-methyl substitution) and class-level scaffold validation, rather than published potency benchmarks.

Data availability Procurement risk Screening library selection

Research and Industrial Application Scenarios for 7-(2-Methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Selectivity Profiling of Ortho-Methyl vs. Para-Methyl Thienopyrimidine Isomers

The compound is ideally suited for direct head-to-head kinase selectivity profiling against the para-methyl isomer (CAS 1207041-91-5). Both compounds are commercially available from screening library vendors (ChemDiv, Enamine). Researchers should test both isomers against a panel of 50–100 kinases (e.g., Eurofins KINOMEscan or DiscoverX scanMAX) to quantify differences in Kd values arising from the steric effect of the ortho-methyl group, as predicted by the ZINC20 SEA analysis [1]. Such a study provides high-value SAR data that justifies procurement of both isomers for selectivity optimization.

CNS Oncology Lead Identification via BBB-Penetrant Kinase Inhibitor Screening

The compound's elevated logP of 5.21 [2] recommends it for inclusion in phenotypic or target-based screens for brain-penetrant kinase inhibitors targeting glioblastoma or brain metastases. In parallel artificial membrane permeability assays (PAMPA-BBB), the ortho-methyl compound is expected to show higher effective permeability than methoxy or para-methyl analogs. This scenario leverages the compound's lipophilicity advantage for CNS drug discovery programs.

Novel FLT3-ITD Inhibitor Screening in Acute Myeloid Leukemia (AML) Models

Given the class-level FLT3-ITD inhibitory activity of thieno[3,2-d]pyrimidine analogs (IC50 = 5.1 µM for a related derivative) [3], the target compound is well-suited for screening in FLT3-ITD-driven AML cell lines (MV4-11, MOLM-13). The ortho-methyl substitution may confer differential activity against FLT3-ITD gatekeeper mutants. Procurement for this scenario is justified by the scaffold's validated FLT3 activity and the compound's structural distinction from existing FLT3 inhibitor chemotypes.

Computational Fragment-Based Lead Optimization Starting Point

For computational chemistry groups, the compound's clean structural scaffold (C21H18N2O2S, 4 rings, 5 heteroatoms) with no chiral centers and a single rotatable phenoxyethyl chain [2] offers a tractable starting point for docking, MD simulations, and free energy perturbation (FEP) studies. The absence of prior bioactivity data [1] means the compound can serve as a 'blank-slate' template where modifications at C2, C6, or C7 can be computationally enumerated and compared against ATP-binding sites of multiple kinases.

Quote Request

Request a Quote for 7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.